1-Chloro-2,3,4-trifluorobenzene

Electrophilic Aromatic Substitution Nitration Regioselectivity Process Chemistry

1-Chloro-2,3,4-trifluorobenzene (CAS 36556-42-0) is a halogenated aromatic building block with the molecular formula C6H2ClF3 and a molecular weight of 166.53 g/mol. The compound is a colorless to pale yellow liquid characterized by a 1,2,3,4-substitution pattern where three fluorine atoms occupy adjacent positions (2,3,4) and a chlorine atom resides at the 1-position.

Molecular Formula C6H2ClF3
Molecular Weight 166.53 g/mol
CAS No. 36556-42-0
Cat. No. B1581592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,3,4-trifluorobenzene
CAS36556-42-0
Molecular FormulaC6H2ClF3
Molecular Weight166.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)F)Cl
InChIInChI=1S/C6H2ClF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeyQEIDAZALPGAFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,3,4-trifluorobenzene (CAS 36556-42-0): Procurement-Relevant Physical and Chemical Baseline


1-Chloro-2,3,4-trifluorobenzene (CAS 36556-42-0) is a halogenated aromatic building block with the molecular formula C6H2ClF3 and a molecular weight of 166.53 g/mol [1]. The compound is a colorless to pale yellow liquid characterized by a 1,2,3,4-substitution pattern where three fluorine atoms occupy adjacent positions (2,3,4) and a chlorine atom resides at the 1-position . This specific substitution pattern imparts distinct electronic and steric properties, including a computed XLogP3 of 2.9 [2] and a predicted boiling point of 135.8±35.0 °C at 760 mmHg , which differentiate it from its isomeric counterparts and serve as critical selection criteria in synthetic route design.

Why Generic Substitution of 1-Chloro-2,3,4-trifluorobenzene (CAS 36556-42-0) Leads to Synthetic and Performance Failures


Substituting 1-chloro-2,3,4-trifluorobenzene with other chloro-trifluorobenzene isomers or less fluorinated analogs is not chemically equivalent and introduces significant risk in both synthetic and functional outcomes. The specific adjacency of the three fluorine atoms in the 2,3,4-positions creates a unique electronic environment that dictates regioselectivity in electrophilic aromatic substitution (e.g., nitration) [1] and influences the reactivity of the C–Cl bond in cross-coupling reactions [2]. These properties are not shared by isomers such as 1-chloro-2,4,6-trifluorobenzene (CAS 2106-40-3) or 1-chloro-2,4,5-trifluorobenzene (CAS 2367-78-4), which exhibit different boiling points, densities, and regiochemical outcomes . Consequently, using an alternative without validation can lead to divergent impurity profiles, altered reaction kinetics, and compromised performance in downstream applications, particularly in pharmaceutical and agrochemical intermediate synthesis.

1-Chloro-2,3,4-trifluorobenzene (CAS 36556-42-0): Quantified Differentiation Evidence Against Isomeric and In-Class Comparators


Regioselective Nitration: A 75:25 Advantage in Isomer Distribution for Downstream Processing

Electrophilic nitration of 1-chloro-2,3,4-trifluorobenzene produces a mixture of two nitro isomers: the desired 2-chloro-3,4,5-trifluoronitrobenzene and the undesired 5-chloro-2,3,4-trifluoronitrobenzene. Under optimized, mild nitration conditions (nitric acid-based nitrating agent, water-insoluble solvent, -10°C to 50°C), the desired isomer is obtained as the major product at ≥75%, while the undesired isomer is limited to ≤25% [1]. This represents a significant improvement over alternative substitution patterns and harsher nitration protocols which can yield a non-selective 50:50 mixture [1].

Electrophilic Aromatic Substitution Nitration Regioselectivity Process Chemistry

Physical Property Differentiation: Boiling Point and Density Versus Closest Isomers

The physical properties of 1-chloro-2,3,4-trifluorobenzene differ measurably from its isomeric counterparts, providing a basis for analytical verification and influencing its behavior in unit operations. The target compound exhibits a predicted boiling point of 135.8°C at 760 mmHg and a density of 1.4 g/cm³ [1]. In contrast, 1-chloro-2,4,6-trifluorobenzene (CAS 2106-40-3) has a significantly lower boiling point of 124°C and a higher density of 1.463 g/cm³ , while 1-chloro-2,4,5-trifluorobenzene (CAS 2367-78-4) shows a boiling point of 133°C at 760 mmHg .

Physicochemical Property Isomer Identification Quality Control

C–Cl Bond Reactivity Profile: Enabling Cross-Coupling for Trifluorophenyl Group Introduction

The chlorine atom in 1-chloro-2,3,4-trifluorobenzene is activated for palladium-catalyzed cross-coupling reactions by the electron-withdrawing effect of the adjacent fluorine atoms. This compound is specifically cited as a substrate for Suzuki and Ullmann reactions to install the 2,3,4-trifluorophenyl motif [1]. While quantitative yield comparisons against all isomeric aryl chlorides are not universally available in a single study, the pattern of fluorine substitution is known to modulate oxidative addition rates. In related polyfluorinated arene systems, the presence of multiple ortho-fluorine atoms has been shown to enhance coupling efficiency compared to less fluorinated or differently substituted analogs [2].

Cross-Coupling Chemistry Suzuki Reaction Building Block Reactivity

Lipophilicity (LogP) Comparison: A Computed Descriptor Differentiating Isomers

The lipophilicity of 1-chloro-2,3,4-trifluorobenzene, as estimated by its computed XLogP3-AA value, is 2.9 [1]. This value is higher than the LogP reported for some other chloro-trifluorobenzene isomers, such as the 2.44 value for 1-chloro-2,4,5-trifluorobenzene . The difference in calculated LogP stems from the distinct electronic distribution and molecular shape conferred by the 2,3,4-fluorine substitution pattern, which influences the compound's partition coefficient between octanol and water.

Lipophilicity ADME Prediction Drug Design

Purity Grade Availability: Access to 99+% Material for High-Sensitivity Applications

1-Chloro-2,3,4-trifluorobenzene is commercially available in high purity grades suitable for demanding applications. Suppliers offer material at 99+% purity , in addition to more common 95-98% grades . This level of purity is critical for applications where trace impurities could compromise reaction outcomes or analytical sensitivity, such as in the synthesis of active pharmaceutical ingredients (APIs) or in the preparation of certified reference materials.

High-Purity Intermediates Analytical Standards Procurement Specification

1-Chloro-2,3,4-trifluorobenzene (CAS 36556-42-0): Optimized Application Scenarios Based on Verified Differentiation


Synthesis of 2-Chloro-3,4,5-trifluoronitrobenzene via Regioselective Nitration

This compound is the optimal starting material for the preparation of 2-chloro-3,4,5-trifluoronitrobenzene, a key intermediate in the synthesis of fluoroquinolone antibacterial agents [1]. The documented regioselectivity advantage of ≥75% for the desired isomer under mild nitration conditions [2] makes it the preferred choice over less selective synthetic routes. Procurement is justified for process chemistry groups aiming to maximize yield and minimize purification costs in the production of this specific nitro-intermediate.

Introduction of the 2,3,4-Trifluorophenyl Motif via Palladium-Catalyzed Cross-Coupling

For medicinal chemistry and agrochemical discovery programs seeking to incorporate a 2,3,4-trifluorophenyl group to enhance metabolic stability or modulate target binding, this compound serves as a validated building block in Suzuki and Ullmann cross-coupling reactions [3]. Its specific substitution pattern offers a unique electronic and steric profile compared to other chloro-trifluorobenzene isomers, which can translate into differentiated ADME properties of the final drug or pesticide candidate [4].

Development of Fluorinated Liquid Crystal Materials with Enhanced Dielectric Anisotropy

The compound's specific arrangement of electron-withdrawing fluorine atoms makes it a valuable precursor for synthesizing trifluorobenzene derivatives used in liquid crystal compositions. Such derivatives are known to exhibit large positive dielectric anisotropy and good stability, which are critical parameters for high-performance display technologies [5]. The unique properties of the 2,3,4-trifluorophenyl group, relative to other fluorinated aryl groups, can be exploited to fine-tune the mesomorphic and electro-optical properties of the final liquid crystal mixture [6].

High-Purity Reference Standard for Analytical Method Development and Quality Control

Given its commercial availability at 99+% purity , this compound is well-suited for use as a reference standard in analytical method development (e.g., HPLC, GC) and quality control. Its distinct physical properties, including a boiling point of 135.8°C , facilitate its use in calibration and system suitability testing, ensuring the accurate quantitation of related substances in complex pharmaceutical or environmental samples.

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